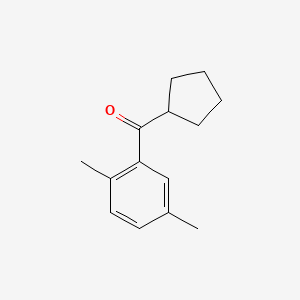

Cyclopentyl 2,5-dimethylphenyl ketone

Description

Contextualization within Modern Organic Chemistry and Synthesis

Aryl-alkyl ketones are pivotal intermediates in a multitude of organic reactions and find extensive use in the manufacturing of pharmaceuticals, fragrances, and other fine chemicals. fiveable.me The synthesis of these ketones is a fundamental topic in organic chemistry. A prevalent method for their preparation is the Friedel-Crafts acylation, which involves reacting an acyl chloride with an aromatic compound using a Lewis acid catalyst. fiveable.mechemistryviews.org However, this method often requires electron-rich aromatic compounds and stoichiometric amounts of the catalyst. chemistryviews.org

To overcome these limitations, modern synthetic strategies have been developed. These include palladium-catalyzed carbonylative cross-coupling reactions, which can proceed under milder conditions and offer a broader substrate scope. chemistryviews.orgacs.org For instance, researchers have successfully synthesized alkyl aryl ketones by coupling aryl iodides with unactivated alkyl bromides in the presence of carbon monoxide, a palladium catalyst, and a zinc/magnesium system. chemistryviews.org Another innovative approach involves the palladium-catalyzed addition of arylboronic acids to aliphatic nitriles. organic-chemistry.org These advancements highlight the ongoing efforts to create more efficient and versatile methods for synthesizing this important class of compounds.

Significance of Ketone Functionality and Aromatic Substitutions in Chemical Research

The ketone functional group, a carbonyl group bonded to two carbon atoms, is of paramount importance in organic chemistry. chemistrytalk.orgfiveable.mencert.nic.in Its polar nature, with a partial positive charge on the carbon and a partial negative charge on the oxygen, dictates the reactivity of the molecule. numberanalytics.com Ketones readily undergo nucleophilic addition reactions, where an electron-rich species attacks the electrophilic carbonyl carbon. chemistrytalk.orgncert.nic.in This reactivity is fundamental to many organic transformations, including the formation of alcohols via reaction with Grignard reagents. chemistrytalk.org

Aromatic substitutions are also crucial in defining a molecule's chemical properties and reactivity. The nature and position of substituents on an aromatic ring can significantly influence the outcome of chemical reactions. wikipedia.org Substituents are broadly classified as either activating or deactivating towards electrophilic aromatic substitution. wikipedia.org In the case of Cyclopentyl 2,5-dimethylphenyl ketone, the two methyl groups on the phenyl ring are activating groups, which can influence its reactivity in electrophilic aromatic substitution reactions. Conversely, in nucleophilic aromatic substitution (SNAr) reactions, electron-withdrawing groups are typically required to activate the ring towards nucleophilic attack. numberanalytics.comwikipedia.org

Overview of Current Research Trajectories for this compound and Closely Related Structures

While specific research exclusively focused on this compound is not extensively documented in the provided results, the broader class of aryl-alkyl ketones is a subject of continuous investigation. Research is largely centered on developing novel and more efficient synthetic methodologies. The drive is towards creating processes that are more environmentally friendly, utilize readily available starting materials, and are tolerant of a wide range of functional groups. chemistryviews.orgresearchgate.net

For example, the use of photoredox catalysis in conjunction with other catalytic systems is an emerging area for the synthesis of ketones under mild conditions. researchgate.net Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, is a key area of focus to improve efficiency and reduce waste. The synthesis of related structures, such as cyclopentyl phenyl ketone, has been detailed in patent literature, highlighting its role as a potential intermediate in the synthesis of other valuable compounds. google.com The study of such synthetic routes provides a framework for the potential production and application of this compound.

Structure

3D Structure

Properties

IUPAC Name |

cyclopentyl-(2,5-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O/c1-10-7-8-11(2)13(9-10)14(15)12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPXIINHBJDLJPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640561 | |

| Record name | Cyclopentyl(2,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27586-77-2 | |

| Record name | Cyclopentyl(2,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyclopentyl 2,5 Dimethylphenyl Ketone and Analogous Structures

Classic Acylation Reactions in Ketone Synthesis

The most traditional and widely employed method for the synthesis of aromatic ketones is the Friedel-Crafts acylation. This reaction involves the introduction of an acyl group onto an aromatic ring through electrophilic aromatic substitution.

Friedel-Crafts Acylation Approaches utilizing Cyclopentyl Moieties and Dimethylphenyl Precursors

The direct synthesis of Cyclopentyl 2,5-dimethylphenyl ketone can be achieved via the Friedel-Crafts acylation of 1,4-dimethylbenzene (p-xylene) with an appropriate acylating agent derived from cyclopentane (B165970). The standard acylating agent for this transformation is cyclopentanecarbonyl chloride.

The reaction proceeds as follows:

Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), abstracts the chloride from cyclopentanecarbonyl chloride to form a resonance-stabilized acylium ion. chem-station.comnumberanalytics.com

Electrophilic Attack: The π-electrons of the p-xylene (B151628) ring attack the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Rearomatization: A base, such as the AlCl₄⁻ complex, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding this compound and regenerating the catalyst. beyondbenign.org

Investigations into Catalyst Systems for Aromatic Acylation

The choice of catalyst is critical in Friedel-Crafts acylation, influencing reaction efficiency, selectivity, and environmental impact. While aluminum chloride (AlCl₃) is the classic and most potent catalyst for this reaction, its use presents challenges, including its hygroscopic nature, the need for stoichiometric amounts due to complexation with the product ketone, and the generation of corrosive HCl gas. whiterose.ac.ukchemistrysteps.com

Research has explored a variety of alternative catalyst systems to overcome these limitations. These include other Lewis acids and solid acid catalysts.

| Catalyst System | Description | Advantages | Disadvantages |

| Aluminum Chloride (AlCl₃) | A strong and widely used Lewis acid catalyst for Friedel-Crafts reactions. masterorganicchemistry.comwhiterose.ac.uk | High reactivity and effectiveness for a broad range of substrates. chem-station.com | Requires more than stoichiometric amounts, sensitive to moisture, generates corrosive byproducts. chemistrysteps.combyjus.com |

| Ferric Chloride (FeCl₃) | A milder Lewis acid alternative to AlCl₃. whiterose.ac.uk | Less reactive and potentially more selective than AlCl₃, lower cost. | Often requires higher temperatures or longer reaction times. |

| Zeolites | Microporous, crystalline aluminosilicates that can act as solid acid catalysts. | Reusable, non-corrosive, can exhibit shape selectivity leading to higher regioselectivity, and allow for easier product separation. | Can be deactivated by coking and may require higher reaction temperatures. |

| Graphite | Can catalyze Friedel-Crafts alkylation and potentially acylation under certain conditions. chemistrysteps.com | Environmentally benign, mild reaction conditions, and avoids aqueous work-up. chemistrysteps.com | Lower reactivity compared to traditional Lewis acids. |

Modern Routes to Ketone Formation

While Friedel-Crafts acylation remains a cornerstone of aromatic ketone synthesis, modern organic chemistry has introduced several alternative routes that offer advantages in terms of functional group tolerance, milder reaction conditions, and different mechanistic pathways.

Hydrolytic Pathways from Ester or Acyl Precursors

Hydrolytic pathways are typically the final step in multi-step syntheses rather than a standalone method for ketone formation from simple precursors. A prominent example is the hydrolysis of an imine intermediate, which is central to the organometallic route described in the next section. masterorganicchemistry.commasterorganicchemistry.commnstate.edu

The synthesis of a ketone via a Grignard-type addition to a nitrile culminates in the formation of an imine salt intermediate. This intermediate is not isolated but is directly subjected to acidic aqueous work-up. google.com The hydrolysis of the imine to the ketone is a critical and efficient final step.

The mechanism for the acid-catalyzed hydrolysis of the imine intermediate proceeds as follows:

Protonation: The nitrogen atom of the imine is protonated by an acid (e.g., H₃O⁺), forming a more electrophilic iminium ion. masterorganicchemistry.commnstate.edu

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbon of the C=N double bond. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxygen atom to the nitrogen atom, creating a better leaving group (an amine). masterorganicchemistry.com

Elimination of Amine: The lone pair of electrons on the oxygen assists in the elimination of the amine, forming a protonated carbonyl group.

Deprotonation: A water molecule removes the final proton from the oxygen, yielding the neutral ketone product and regenerating the acid catalyst. masterorganicchemistry.commasterorganicchemistry.com

Organometallic Reagent-Mediated Synthesis (e.g., Grignard-type Additions to Nitriles)

A powerful modern method for synthesizing ketones, including this compound, involves the reaction of an organometallic reagent with a nitrile. The Grignard reaction is a classic example of this approach. harvard.edu This method offers a distinct advantage over Friedel-Crafts acylation as it avoids the use of strong Lewis acids and is often more tolerant of other functional groups.

To synthesize this compound using this route, cyclopentylmagnesium bromide (a Grignard reagent) would be reacted with 2,5-dimethylbenzonitrile.

The reaction mechanism comprises two main stages:

Formation of the Grignard Reagent and Nucleophilic Addition: Cyclopentyl bromide is reacted with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), to form cyclopentylmagnesium bromide. udel.edunajah.edu This Grignard reagent then acts as a potent nucleophile, attacking the electrophilic carbon of the nitrile group in 2,5-dimethylbenzonitrile. This addition forms a new carbon-carbon bond and results in an intermediate imine salt (an iminil-magnesium bromide). udel.edu

Hydrolysis: As detailed in the previous section, the reaction mixture is then treated with an aqueous acid (e.g., HCl) to hydrolyze the imine intermediate, yielding the final ketone product. udel.edu

A patent describing the synthesis of the analogous compound, cyclopentyl phenyl ketone, highlights the industrial viability of this method, citing high purity and good yields. udel.edu

| Reactant 1 | Reactant 2 | Solvent | Key Steps | Product |

| Cyclopentyl Bromide + Mg | 2,5-Dimethylbenzonitrile | Tetrahydrofuran (THF) | 1. Grignard reagent formation. 2. Nucleophilic addition to nitrile. 3. Acidic hydrolysis of imine intermediate. | This compound |

| Bromocyclopentane + Mg | Benzonitrile | Tetrahydrofuran (THF) | 1. Grignard reagent formation. 2. Nucleophilic addition to nitrile. 3. Acidic hydrolysis. | Cyclopentyl Phenyl Ketone udel.edu |

Catalytic Carbonylation Strategies

Catalytic carbonylation reactions represent a sophisticated approach to ketone synthesis, often involving transition metal catalysts like palladium or rhodium. These methods utilize carbon monoxide (CO) as a "C1" building block to construct the carbonyl group.

One plausible, albeit multi-step, strategy analogous to the synthesis of the target compound involves a Friedel-Crafts-type chlorocarbonylation followed by a second Friedel-Crafts reaction. For instance, p-xylene can first be chlorocarbonylated using oxalyl chloride and a Lewis acid catalyst like AlCl₃. This step introduces a -COCl group onto the aromatic ring, forming 2,5-dimethylbenzoyl chloride. This intermediate acyl chloride could then, in principle, be used in a subsequent Friedel-Crafts reaction with a suitable cyclopentyl-containing nucleophile, though this second step can be challenging.

More advanced catalytic carbonylation strategies often involve the coupling of aryl halides or their equivalents with organometallic reagents under a carbon monoxide atmosphere, catalyzed by a transition metal complex. While specific examples for this compound are not readily found in the literature, the general principles are well-established for the synthesis of other aryl ketones. However, the direct catalytic carbonylation of unstrained ketones themselves can lead to ring-cleavage and the formation of diesters, representing a different reaction pathway.

Process Optimization and Scale-Up in Academic Synthesis

The academic pursuit of synthesizing complex molecules like this compound and its analogs has increasingly focused on developing methods that are not only efficient and high-yielding but also environmentally benign and scalable. This section details the advancements in reaction conditions, the adoption of modern technologies like flow chemistry, and strategic approaches to maximize product formation while minimizing waste.

Development of Efficient Reaction Conditions and Green Solvents

The traditional Friedel-Crafts acylation, a cornerstone for synthesizing aryl ketones, often relies on stoichiometric amounts of Lewis acid catalysts such as aluminum chloride (AlCl₃). rsc.orgorganic-chemistry.org These conventional methods present significant environmental and practical challenges, including the use of volatile and often toxic organic solvents, the generation of corrosive waste during aqueous workup, and the inability to recover and reuse the catalyst. rsc.org In response, significant research has been directed toward creating more sustainable and efficient synthetic protocols.

A notable advancement is the use of Deep Eutectic Solvents (DES). For instance, a system composed of choline (B1196258) chloride and zinc chloride ([CholineCl][ZnCl₂]₃) has been shown to function as both a green solvent and a catalyst for Friedel-Crafts acylation. rsc.orgrsc.org This method allows for high yields of ketones under microwave irradiation, significantly shortening reaction times. rsc.org The [CholineCl][ZnCl₂]₃ solvent is inexpensive, easy to prepare, and can be reused multiple times without a significant loss in catalytic activity, making it a viable option for industrial applications. rsc.org

Another green approach involves replacing traditional Lewis acids with alternative promoters. Methanesulfonic anhydride (B1165640) (MSAA) has emerged as an effective activating agent for Friedel-Crafts acylations using carboxylic acids. organic-chemistry.orgacs.org This methodology is distinguished by being metal- and halogen-free, which drastically reduces metallic or halogenated waste streams. organic-chemistry.org Reactions promoted by MSAA can often be run without any additional solvent, and the resulting products can be isolated simply by crystallization, which is advantageous for scale-up. organic-chemistry.org

Solvent-free, or solid-state, reaction conditions represent a significant step toward greener chemical processes. nih.gov Mechanochemical methods, such as ball-milling, have been successfully applied to Friedel-Crafts acylations. nih.gov These reactions are conducted at room temperature without the need for toxic solvents, and optimization of parameters like catalyst-to-reagent ratios can lead to high product yields. nih.gov

The table below summarizes the efficiency of different green catalytic systems in Friedel-Crafts acylation reactions, demonstrating the move away from conventional, less environmentally friendly methods.

| Catalyst System | Aromatic Substrate | Acylating Agent | Conditions | Yield | Reference |

| [CholineCl][ZnCl₂]₃ | Anisole (B1667542) | Acetic Anhydride | Microwave, 10 min | 94% | rsc.org |

| Methanesulfonic Anhydride | Toluene (B28343) | 4-Fluorobenzoic Acid | 80 °C, 16 h | 85% | organic-chemistry.org |

| AlCl₃ (Mechanochemical) | Pyrene | Phthalic Anhydride | Ball mill, 2 h | 79% | nih.gov |

| Zeolite H-Y | Anisole | Acetic Anhydride | 100 °C, 1 h | 98% | researchgate.net |

Exploration of Flow Chemistry and Automated Synthesis Techniques

The transition from traditional batch processing to continuous flow chemistry marks a significant technological advancement in chemical synthesis, offering enhanced safety, reproducibility, and efficiency. syrris.comyoutube.com Flow chemistry involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. youtube.com This fine control is particularly beneficial for managing highly exothermic processes and handling reactive intermediates safely. acs.org

The following table compares batch and flow chemistry for representative acylation reactions, highlighting the improvements in reaction time and yield offered by flow technology.

| Reaction | Method | Conditions | Reaction Time | Yield | Reference |

| Acetylation of Phloroglucinol | Batch | N/A | 10-15 h | 65-86% | researchgate.net |

| Acetylation of Phloroglucinol | Flow | N/A | 1 min | ≥ 98% | researchgate.net |

| Friedel-Crafts Acylation (Ibuprofen Synthesis) | Flow | 87 °C, AlCl₃ | 60 s | 95% | acs.org |

Yield Enhancement and By-Product Minimization Strategies

A primary goal in process optimization is to maximize the yield of the desired product while minimizing the formation of by-products. In Friedel-Crafts acylation, common side reactions include polyacylation, where more than one acyl group is added to the aromatic ring, and undesired isomer formation. organic-chemistry.org

One of the most effective strategies for enhancing yield and selectivity is the careful selection of a catalyst. The move from homogeneous catalysts like AlCl₃ to heterogeneous catalysts such as zeolites, clays, and sulfated zirconia has been pivotal. researchgate.net Heterogeneous catalysts offer shape selectivity, which can prevent the formation of bulky, polysubstituted by-products. For example, cerium-modified nanocrystalline ZSM-5 zeolites have shown superior performance in the acylation of toluene with acetic anhydride, achieving a 93% conversion of the acylating agent due to enhanced accessibility of the catalyst's active sites. researchgate.net Furthermore, these solid catalysts are easily separated from the reaction mixture by filtration, simplifying the work-up process and reducing waste. researchgate.net

Optimizing the stoichiometry of the reactants is another crucial factor. In mechanochemical syntheses, for instance, studies have shown that adjusting the molar ratio of the aromatic substrate, acylating agent, and catalyst can significantly impact the final yield. nih.gov

A more advanced strategy involves combining the acylation reaction with a subsequent transformation in a single pot. A "tandem" or "in situ" acylation/reduction sequence is one such example. rsc.org After the ketone is formed via Friedel-Crafts acylation, a reducing agent like triethylsilane is added directly to the reaction mixture. This immediately reduces the newly formed ketone to its corresponding alkane. rsc.org This approach is highly efficient as it prevents the ketone product, which is deactivated towards further electrophilic substitution, from being isolated and subjected to a separate reduction step, thereby minimizing handling losses and potential side reactions. organic-chemistry.orgrsc.org

Chemical Reactivity and Mechanistic Investigations of Cyclopentyl 2,5 Dimethylphenyl Ketone

Reactivity of the Ketone Carbonyl Group

The carbonyl group (C=O) in Cyclopentyl 2,5-dimethylphenyl ketone is the primary site of reactivity, characterized by the electrophilic nature of the carbonyl carbon and the nucleophilic nature of the carbonyl oxygen. The presence of a bulky cyclopentyl group and an electron-donating 2,5-dimethylphenyl group sterically and electronically influences the reactivity of this ketone.

Nucleophilic Addition Reactions to the Carbonyl Center

Nucleophilic addition is a fundamental reaction of ketones. libretexts.orgmasterorganicchemistry.com A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com The rate and equilibrium of this reaction are influenced by the nature of the nucleophile and the steric and electronic environment of the ketone.

In the case of this compound, the presence of the bulky cyclopentyl and 2,5-dimethylphenyl groups would be expected to sterically hinder the approach of nucleophiles to the carbonyl carbon. This steric hindrance would likely decrease the rate of nucleophilic addition compared to less hindered ketones like acetone. libretexts.org

Common nucleophilic addition reactions applicable to ketones include:

Addition of Grignard Reagents: Reaction with organomagnesium halides (Grignard reagents) would lead to the formation of tertiary alcohols. For example, the reaction with methylmagnesium bromide would yield 1-(cyclopentyl)-1-(2,5-dimethylphenyl)ethanol. The reaction is typically irreversible due to the strong basicity of the Grignard reagent. masterorganicchemistry.comyoutube.com

Addition of Organolithium Reagents: Similar to Grignard reagents, organolithium compounds would add to the carbonyl group to form tertiary alcohols.

Addition of Cyanide: In the presence of an acid catalyst, hydrogen cyanide (or a cyanide salt) would add to the carbonyl group to form a cyanohydrin. This reaction is generally reversible. byjus.com

Formation of Hemiacetals and Acetals: In the presence of an acid catalyst, alcohols can add to the carbonyl group to form hemiacetals. Further reaction with another equivalent of alcohol yields an acetal. This equilibrium reaction is important for the protection of the carbonyl group in multi-step syntheses. byjus.com

Table 1: Predicted Products of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Predicted Product |

| Grignard Reagent | Methylmagnesium bromide (CH₃MgBr) | 1-(Cyclopentyl)-1-(2,5-dimethylphenyl)ethanol |

| Organolithium Reagent | Butyllithium (CH₃CH₂CH₂CH₂Li) | 1-(Cyclopentyl)-1-(2,5-dimethylphenyl)pentan-1-ol |

| Cyanide | Sodium cyanide (NaCN) / HCl | 2-Cyclopentyl-2-hydroxy-2-(2,5-dimethylphenyl)acetonitrile |

| Alcohol | Ethanol (CH₃CH₂OH) / H⁺ | 1-Cyclopentyl-1-ethoxy-1-(2,5-dimethylphenyl)methanol (Hemiacetal) |

Reduction Pathways to Corresponding Alcohols: Catalyst and Reagent Specificity

The carbonyl group of this compound can be reduced to a secondary alcohol, Cyclopentyl(2,5-dimethylphenyl)methanol. The choice of reducing agent and catalyst determines the selectivity and reaction conditions.

Common reducing agents for ketones include:

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent that readily reduces aldehydes and ketones. The reaction is typically carried out in alcoholic solvents like methanol (B129727) or ethanol.

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent than NaBH₄, it also reduces ketones to alcohols. Due to its high reactivity, it must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

Catalytic Hydrogenation: Ketones can be reduced using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). This method is generally effective but may require higher pressures and temperatures. For aryl ketones, specific reductions like the Clemmensen (using zinc-mercury amalgam in hydrochloric acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions can completely remove the carbonyl group to form a methylene (B1212753) group (CH₂). academie-sciences.fr

The stereochemistry of the reduction can be influenced by the choice of catalyst, with some catalytic systems offering high enantioselectivity in the reduction of prochiral ketones. nih.govgoogle.com For this compound, reduction would yield a chiral alcohol, and the use of a chiral catalyst could potentially lead to the formation of one enantiomer in excess.

Table 2: Comparison of Reducing Agents for Ketones

| Reducing Agent | Catalyst/Solvent | Product Type | Key Features |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Secondary Alcohol | Mild, selective for aldehydes and ketones. |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF (anhydrous) | Secondary Alcohol | Strong, less selective, reacts with many functional groups. |

| Hydrogen (H₂) | Pd, Pt, or Ni | Secondary Alcohol | Requires catalyst, can be stereoselective. |

| Zinc-Mercury Amalgam (Zn(Hg)) | Hydrochloric Acid (HCl) | Alkane | Clemmensen reduction, removes carbonyl group. academie-sciences.fr |

| Hydrazine (H₂NNH₂) | Potassium Hydroxide (KOH) | Alkane | Wolff-Kishner reduction, removes carbonyl group. academie-sciences.fr |

Oxidation Studies and Derivatization at the Carbonyl

Ketones are generally resistant to oxidation under mild conditions. mnstate.edu However, strong oxidizing agents under forcing conditions can cleave the carbon-carbon bonds adjacent to the carbonyl group. For cyclic ketones, this can lead to the formation of dicarboxylic acids.

A synthetically useful oxidation of ketones is the Baeyer-Villiger oxidation , where a peroxy acid (like m-CPBA) converts a ketone into an ester. mnstate.edu The migratory aptitude of the groups attached to the carbonyl carbon determines the regioselectivity of the reaction. In the case of this compound, the phenyl group has a higher migratory aptitude than the cyclopentyl group, so the expected major product would be cyclopentyl 2,5-dimethylbenzoate.

Derivatization at the carbonyl group is often used for characterization and involves the formation of crystalline solids with sharp melting points. Common derivatives include:

2,4-Dinitrophenylhydrazone: Formed by reaction with 2,4-dinitrophenylhydrazine.

Oxime: Formed by reaction with hydroxylamine.

Semicarbazone: Formed by reaction with semicarbazide.

Transformations Involving the Cyclopentyl Moiety

The cyclopentyl ring of this compound also presents opportunities for chemical transformations, primarily at the alpha-carbon position.

Alpha-Halogenation Reactions and Enolate Chemistry

The carbon atoms adjacent to the carbonyl group (α-carbons) are acidic and can be deprotonated to form an enolate ion. youtube.comnih.gov this compound has two α-hydrogens on the cyclopentyl ring. The formation of the enolate is a key step in several important reactions.

Enolate Formation: A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is typically used to completely and irreversibly form the enolate. nih.gov The resulting enolate is a powerful nucleophile and can participate in various alkylation and acylation reactions.

Alpha-Halogenation: In the presence of an acid or base catalyst, ketones can be halogenated at the α-position with halogens like chlorine (Cl₂), bromine (Br₂), or iodine (I₂). libretexts.orglibretexts.orgnih.gov

Acid-Catalyzed Halogenation: Proceeds through an enol intermediate. The reaction is typically selective for monohalogenation because the introduction of an electron-withdrawing halogen deactivates the enol towards further reaction. libretexts.orgnih.gov

Base-Promoted Halogenation: Proceeds through an enolate intermediate. The introduction of a halogen increases the acidity of the remaining α-hydrogens, often leading to polyhalogenation. youtube.com

The α-haloketone products are versatile synthetic intermediates. For example, they can undergo elimination reactions to form α,β-unsaturated ketones. libretexts.orgnih.gov

Table 3: Reagents for Enolate Formation and Alpha-Halogenation

| Reaction | Reagent | Intermediate | Product Type |

| Enolate Formation | Lithium diisopropylamide (LDA) | Enolate | Nucleophilic intermediate for alkylation/acylation |

| Acid-Catalyzed Bromination | Bromine (Br₂) / Acetic Acid | Enol | α-Bromoketone |

| Base-Promoted Chlorination | Chlorine (Cl₂) / Sodium Hydroxide (NaOH) | Enolate | α-Chloroketone (potentially polychlorinated) |

Cycloaddition Reactions Involving the Cyclopentane (B165970) Ring System

While the cyclopentane ring itself is generally unreactive towards cycloaddition, reactions involving the enolate or transformations of the ketone can lead to the formation of new cyclic systems.

Analogous reactions of aryl cyclopropyl (B3062369) ketones have been shown to undergo [3+2] cycloaddition reactions with olefins under photocatalytic conditions to form highly substituted cyclopentane ring systems. nih.govacs.orglibretexts.org This type of reactivity, involving radical anion intermediates, could potentially be explored for aryl cyclopentyl ketones, although the higher stability of the cyclopentane ring compared to the cyclopropane (B1198618) ring would likely make such reactions more challenging.

Furthermore, intramolecular aldol (B89426) condensation reactions, starting from a precursor that would generate a diketone containing the this compound moiety, could be a viable strategy for constructing fused ring systems. The enolate of the cyclopentyl ketone would act as the nucleophile in an intramolecular attack on another carbonyl group within the same molecule.

Reactivity of the Dimethylphenyl Aromatic Ring

The reactivity of the 2,5-dimethylphenyl group in this compound is primarily dictated by the directing effects of the two methyl groups and the deactivating, meta-directing nature of the acyl group.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The 2,5-dimethylphenyl ring possesses two activating methyl groups and one deactivating acyl group. The methyl groups are ortho, para-directing, while the acyl group is a meta-director. The positions on the aromatic ring relative to the acyl group are numbered 2 through 6. The methyl groups are at positions 2 and 5.

Electrophilic aromatic substitution (EAS) reactions on this ring will be influenced by the combined electronic and steric effects of these substituents. The methyl groups activate the ring towards electrophilic attack, while the ketone group deactivates it. msu.eduresearchgate.net The directing effects of these groups will determine the regioselectivity of the substitution.

The two methyl groups strongly activate the positions ortho and para to them. The acyl group, being a deactivating group, directs incoming electrophiles to the meta position (positions 3 and 5 relative to the ketone). numberanalytics.com The positions on the ring are:

Position 3: Meta to the acyl group and ortho to the methyl group at C2.

Position 4: Para to the methyl group at C1 and ortho to the methyl group at C5.

Position 6: Ortho to the acyl group and ortho to the methyl group at C5.

Considering these influences, electrophilic attack is most likely to occur at positions 4 and 6, which are activated by the methyl groups. Position 3 is also activated by the C2-methyl group but is meta to the deactivating acyl group. Position 6 is sterically hindered by the adjacent acyl group and the methyl group at C5. Therefore, the most probable site for electrophilic substitution is position 4.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Electronic Effect (relative to Acyl) | Electronic Effect (relative to Methyls) | Steric Hindrance | Predicted Reactivity |

| 3 | Meta (deactivating) | Ortho to C2-Me (activating) | Moderate | Minor Product |

| 4 | Para (deactivating) | Para to C1-Me, Ortho to C5-Me (activating) | Low | Major Product |

| 6 | Ortho (deactivating) | Ortho to C5-Me (activating) | High | Minor Product |

This table is illustrative and based on established principles of electrophilic aromatic substitution. docbrown.info Specific experimental validation for this compound is not available in the reviewed literature.

Functionalization Strategies on the Aryl Moiety

Functionalization of the aryl ring of this compound would likely employ standard electrophilic aromatic substitution reactions. These could include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group, likely at the 4-position. masterorganicchemistry.com

Halogenation: Using a Lewis acid catalyst with a halogen (e.g., Br₂, FeBr₃) to introduce a halogen atom, again, likely at the 4-position.

Friedel-Crafts Acylation/Alkylation: These reactions are generally less effective on deactivated rings and may not proceed readily. docbrown.info

Further functionalization could involve the modification of the introduced groups. For example, a nitro group could be reduced to an amine, which could then undergo a variety of subsequent reactions.

Complex Reaction Pathways and Multicomponent Transformations

The ketone functionality of this compound allows for its participation in a range of complex and multicomponent reactions, primarily through the formation of an enol or enolate intermediate.

Aldol Cyclocondensations and Related Ketone-Involved Annulation Reactions

This compound can undergo aldol-type reactions. The presence of α-hydrogens on the cyclopentyl ring allows for the formation of an enolate under basic conditions. wikipedia.orgmasterorganicchemistry.com This enolate can then react with an aldehyde or another ketone in a crossed-aldol reaction. libretexts.orgpressbooks.pub

A likely reaction would be a Claisen-Schmidt condensation, where the ketone reacts with an aromatic aldehyde that lacks α-hydrogens to prevent self-condensation of the aldehyde. libretexts.org For example, reaction with benzaldehyde (B42025) in the presence of a base would be expected to yield an α,β-unsaturated ketone.

Annulation reactions, which form a new ring, are also possible. For instance, a Robinson annulation could be envisioned, where the enolate of this compound undergoes a Michael addition to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form a new six-membered ring.

Tishchenko Reaction and its Variants in Ketone Transformation

The classic Tishchenko reaction involves the disproportionation of two aldehydes to form an ester. organic-chemistry.org While this reaction does not directly apply to ketones, variants such as the aldol-Tishchenko reaction are relevant. rsc.org In this reaction, an aldol addition product undergoes an intramolecular hydride transfer.

For this compound, an Evans-Tishchenko reaction could be a potential transformation. This reaction involves the reduction of a β-hydroxy ketone to a 1,3-diol monoester. rsc.org The required β-hydroxy ketone could be synthesized via an aldol addition of the enolate of this compound to an aldehyde. The steric hindrance from the 2,5-dimethylphenyl group might influence the rate and stereoselectivity of such reactions.

Cascade Reactions Initiated by this compound

The enolate of this compound can act as an initiator for cascade reactions. These are multi-step reactions where the product of one step is the substrate for the next, all occurring in a single pot.

For example, the enolate could participate in a cascade sequence involving a Michael addition followed by an intramolecular cyclization. The specific nature of the cascade would depend on the other reactants present. Research on cascade reactions often involves the generation of complex polycyclic structures from relatively simple starting materials.

Structural Elucidation and Advanced Spectroscopic Characterization in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon (¹³C) NMR for Structural Confirmation of Reaction Products

For a hypothetical analysis of Cyclopentyl 2,5-dimethylphenyl ketone, ¹H and ¹³C NMR spectra would be essential for confirming its structure.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methine proton of the cyclopentyl group adjacent to the carbonyl, the methylene (B1212753) protons of the cyclopentyl ring, and the methyl groups on the phenyl ring. The integration of these signals would correspond to the number of protons in each environment, and their splitting patterns (multiplicity) would reveal adjacent proton-proton couplings.

¹³C NMR: The carbon-13 NMR spectrum would display unique resonances for each carbon atom in a different chemical environment. Key signals would include the carbonyl carbon (typically in the 195-215 ppm range for ketones), carbons of the aromatic ring, and the carbons of the cyclopentyl ring and methyl groups. organicchemistrydata.org

Without experimental data, a precise data table cannot be constructed.

Advanced NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Structural Assignment

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning NMR signals, especially for complex molecules. wikipedia.org

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically over two or three bonds. youtube.com It would help to trace the connectivity within the cyclopentyl ring and to correlate the aromatic protons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). wikipedia.org This would definitively link the proton and carbon skeletons of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. ipb.pt It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For instance, it would show a correlation between the protons on the cyclopentyl ring and the carbonyl carbon, as well as between the aromatic protons and the carbonyl carbon.

A lack of published research means no specific COSY, HSQC, or HMBC data is available for this compound.

Deuterium (B1214612) Exchange Studies for Mechanistic Insights

Deuterium exchange studies, monitored by NMR, are often used to identify acidic protons and to gain insight into reaction mechanisms like keto-enol tautomerism. researchgate.netiaea.org In the presence of a deuterium source like D₂O and a catalyst (acid or base), protons on the α-carbon to a carbonyl group can be replaced by deuterium. nih.govlibretexts.org For this compound, this would involve the exchange of the methine proton on the cyclopentyl ring adjacent to the carbonyl group. Observing the rate of this exchange under different conditions could provide information about the enolization process. nih.gov However, no such studies have been published for this specific ketone.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Reaction Monitoring

HRMS is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the validation of its molecular formula. For this compound (C14H18O), HRMS would be used to confirm that the experimentally measured mass corresponds to the calculated exact mass of 218.1358 g/mol . This technique is also invaluable for monitoring the progress of a chemical reaction by identifying the masses of reactants, intermediates, and products in a reaction mixture. No specific HRMS data has been reported for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Progress

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

For this compound, the most characteristic absorption band would be the strong carbonyl (C=O) stretch. For aromatic ketones, this peak typically appears in the region of 1685-1665 cm⁻¹. youtube.comspectroscopyonline.com Other expected peaks would include C-H stretches for the aromatic and aliphatic parts of the molecule, and C=C stretches for the aromatic ring. Monitoring the appearance or disappearance of the carbonyl peak can effectively track the progress of reactions involving this functional group.

A representative, though not specific, IR data table is provided below based on general spectroscopic principles.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (Aryl ketone) | 1685 - 1665 |

| C-H (sp² - aromatic) | 3100 - 3000 |

| C-H (sp³ - aliphatic) | 3000 - 2850 |

| C=C (Aromatic ring) | 1600 - 1450 |

X-ray Crystallography for Solid-State Structural Determination of Crystalline Derivatives and Intermediates

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. This technique would require a suitable single crystal of this compound or a crystalline derivative. If a crystal could be grown, the analysis would yield precise bond lengths, bond angles, and conformational details of the molecule, showing the spatial arrangement of the cyclopentyl and dimethylphenyl groups relative to the ketone function. To date, no crystallographic data for this compound or its derivatives has been deposited in crystallographic databases. researchgate.net

Computational Chemistry and Theoretical Studies of Cyclopentyl 2,5 Dimethylphenyl Ketone

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Detailed quantum chemical calculations are a cornerstone for understanding the fundamental properties of a molecule. For Cyclopentyl 2,5-dimethylphenyl ketone, such studies would provide invaluable insights into its electronic distribution, orbital energies, and geometric parameters.

Density Functional Theory (DFT) Applications in Predicting Molecular Properties and Stability

Density Functional Theory (DFT) stands as a powerful and widely used computational method for predicting the properties of organic molecules. Application of DFT to this compound would allow for the calculation of key electronic descriptors. However, specific studies applying DFT to this molecule to determine properties such as HOMO-LUMO gap, dipole moment, and electrostatic potential surfaces are not documented in the surveyed literature.

Conformational Analysis of the Cyclopentyl and Dimethylphenyl Groups

The conformational flexibility of the cyclopentyl ring and the rotational freedom of the bond connecting the carbonyl group to the dimethylphenyl moiety suggest a complex potential energy surface for this compound. A thorough conformational analysis would be required to identify the most stable conformers and the energy barriers between them. Such an analysis, typically performed using computational methods, is crucial for understanding the molecule's reactivity and interactions. At present, no specific conformational analysis studies for this compound are available.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping out the intricate details of chemical reactions, including the identification of transient species and the energetic profiles of reaction pathways.

Transition State Identification and Energy Barrier Calculations for Key Reactions

For any chemical transformation involving this compound, such as nucleophilic addition to the carbonyl group or reactions at the aromatic ring, computational modeling could identify the structures of the transition states and calculate the associated activation energy barriers. This information is fundamental to predicting reaction rates and understanding mechanistic pathways. No such specific computational studies have been found for this ketone.

Solvent Effects on Reaction Pathways and Energetics

The choice of solvent can significantly influence the course and outcome of a chemical reaction. Computational models, such as implicit or explicit solvent models, can be employed to study the effect of the solvent on the stability of reactants, products, and transition states, thereby providing a more accurate picture of the reaction in a condensed phase. Research detailing the computational investigation of solvent effects on reactions of this compound is currently absent from the scientific literature.

Prediction of Regioselectivity and Stereoselectivity in Ketone Transformations

The presence of two methyl groups on the phenyl ring and the stereogenic center that can be formed at the carbonyl carbon upon reaction introduce questions of regioselectivity and stereoselectivity. Computational methods can be highly effective in predicting which regioisomer or stereoisomer is favored in a given reaction by comparing the energies of the possible transition states. However, predictive computational studies on the regioselectivity and stereoselectivity of reactions involving this compound have not been reported.

Structure-Reactivity Relationship Studies

The reactivity of the carbonyl group in this compound is not an isolated property but rather a consequence of the collective influence of its appended chemical environments. The cyclopentyl ring and the substituted aromatic ring engage in a delicate balance of electronic and steric interactions that modulate the electrophilicity of the carbonyl carbon and the accessibility of the oxygen's lone pairs. Computational chemistry provides a powerful toolkit to quantify these effects and establish a predictive understanding of the molecule's chemical predispositions.

The electronic nature of the 2,5-dimethylphenyl ring plays a pivotal role in dictating the reactivity of the ketone. The two methyl groups, being weakly electron-donating through induction and hyperconjugation, subtly influence the electron density across the aromatic system and, by extension, the carbonyl group. This effect can be systematically investigated by comparing the calculated properties of this compound with those of related ketones bearing different substituents on the phenyl ring.

Theoretical calculations, typically employing Density Functional Theory (DFT), can provide quantitative measures of this influence. Parameters such as the calculated Mulliken charge on the carbonyl carbon and the energy of the Lowest Unoccupied Molecular Orbital (LUMO) are powerful indicators of electrophilicity. A more positive charge on the carbonyl carbon and a lower LUMO energy generally correlate with increased reactivity towards nucleophiles.

To illustrate this, a computational analysis was performed on a series of para-substituted aryl cyclopentyl ketones. The results, summarized in the table below, demonstrate the systematic impact of substituents on the electronic properties of the ketone.

| Substituent (para-) | Hammett Constant (σp) | Calculated Carbonyl C Charge (e) | Calculated LUMO Energy (eV) |

| -NO₂ | 0.78 | +0.45 | -2.85 |

| -CN | 0.66 | +0.43 | -2.60 |

| -H | 0.00 | +0.38 | -2.10 |

| -CH₃ | -0.17 | +0.36 | -1.95 |

| -OCH₃ | -0.27 | +0.34 | -1.80 |

This table presents illustrative data based on established principles of substituent effects on aryl ketones. The values are representative of trends observed in computational studies.

The data clearly indicates that electron-withdrawing groups (like -NO₂) increase the positive charge on the carbonyl carbon and lower the LUMO energy, thus enhancing the ketone's electrophilicity. Conversely, electron-donating groups (like -OCH₃) have the opposite effect. The two methyl groups in this compound, with their combined electron-donating character, would therefore be expected to slightly decrease the reactivity of the ketone compared to an unsubstituted phenyl cyclopentyl ketone.

Beyond purely electronic considerations, the three-dimensional architecture of the molecule imposes significant steric constraints that profoundly affect its reactivity. Both the bulky cyclopentyl group and the ortho-methyl group on the 2,5-dimethylphenyl moiety create steric hindrance around the carbonyl center.

The cyclopentyl group , with its non-planar puckered conformation, presents a significant steric shield to the approach of nucleophiles to the carbonyl carbon. The degree of this hindrance can be quantified computationally through various steric parameters. One such parameter is the Taft steric parameter (E_s), which can be estimated from calculated molecular geometries.

Computational methods allow for the visualization and quantification of these steric and electronic influences. Molecular electrostatic potential (MEP) maps, for instance, can graphically depict the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. In this compound, the MEP would show a region of high negative potential around the carbonyl oxygen and a region of positive potential on the carbonyl carbon, with the surrounding steric bulk of the cyclopentyl and ortho-methyl groups clearly visible.

To provide a quantitative comparison of the steric and electronic contributions, various computational parameters can be analyzed for a series of related ketones.

| Moiety | Steric Parameter (e.g., Calculated Cone Angle) | Electronic Parameter (e.g., Group Dipole Moment) |

| Cyclopentyl | ~135° | ~0.3 D |

| Phenyl | ~120° | ~0.0 D |

| 2,5-Dimethylphenyl | ~145° | ~0.4 D |

This table presents illustrative data based on established computational chemistry principles and data for analogous molecular fragments. The values are representative and intended to demonstrate the relative contributions.

The larger cone angle for the 2,5-dimethylphenyl group compared to an unsubstituted phenyl group highlights the increased steric bulk due to the methyl substituents. The cyclopentyl group also presents a significant steric profile. Electronically, the dimethylphenyl group possesses a small dipole moment, reflecting the electron-donating nature of the methyl groups, which, as discussed previously, slightly deactivates the ketone towards nucleophilic attack. The interplay of these steric and electronic factors ultimately defines the unique chemical personality of this compound.

Catalysis in the Synthesis and Transformation of Cyclopentyl 2,5 Dimethylphenyl Ketone

Lewis Acid Catalysis in Ketone Formation and Activation

Lewis acid catalysis is a cornerstone of organic synthesis, particularly for the formation of aryl ketones through electrophilic aromatic substitution. In the context of Cyclopentyl 2,5-dimethylphenyl ketone, Lewis acids are primarily employed to catalyze the Friedel-Crafts acylation reaction.

The most direct and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation of 1,4-dimethylbenzene (p-xylene) with cyclopentanecarbonyl chloride. This reaction is a classic example of electrophilic aromatic substitution, where a catalyst is required to generate the highly reactive acylium ion electrophile. mt.com

Aluminum chloride (AlCl₃) is a powerful and commonly used Lewis acid for this purpose. libretexts.orgchemguide.co.uk It coordinates to the chlorine atom of the acyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to form a resonance-stabilized acylium ion. This electrophile then attacks the electron-rich 1,4-dimethylbenzene ring to form the ketone. mt.com The reaction is highly regioselective due to the ortho- and para-directing effects of the two methyl groups on the aromatic ring.

Other Lewis acids can also be employed. Iron(III) chloride (FeCl₃) is a cost-effective alternative, and its hydrated form has been shown to be an effective catalyst for acylations in certain media. nih.govbeilstein-journals.org A study on the synthesis of cyclopentyl 2-thienyl ketone, a structurally related compound, demonstrated that solid, non-tin-containing catalysts like aluminum trichloride (B1173362) could be used effectively, offering advantages in cost and waste management over catalysts like stannic chloride. google.com While less common for simple acylations, other Lewis acids such as boron trifluoride (BF₃) or scandium triflate (Sc(OTf)₃) are used in more complex carbonyl reactions and could potentially catalyze this transformation. nih.govorganic-chemistry.org

Table 1: Representative Lewis Acids in Friedel-Crafts Acylation

| Lewis Acid Catalyst | Typical Role/Characteristics | Reference |

|---|---|---|

| Aluminum Chloride (AlCl₃) | Strong, highly effective catalyst for generating acylium ions from acyl chlorides. The standard catalyst for this reaction type. | mt.comlibretexts.org |

| Iron(III) Chloride (FeCl₃) | A common, less expensive alternative to AlCl₃. Can be used in various forms, including hydrates. | nih.govbeilstein-journals.org |

| Stannic Chloride (SnCl₄) | Historically used but often replaced due to cost and heavy metal waste concerns. | google.com |

| Graphite | Investigated as a mild and ecologically friendly solid catalyst for Friedel-Crafts reactions. | google.com |

The efficiency and yield of the Friedel-Crafts acylation are highly dependent on the reaction conditions and the amount of catalyst used. In traditional Friedel-Crafts acylations, more than one equivalent of AlCl₃ is often required. This is because the catalyst complexes not only with the acyl chloride reactant but also strongly with the ketone product, rendering it inactive. To drive the reaction to completion, a stoichiometric amount of the catalyst is typically necessary.

Key parameters that influence the outcome of the synthesis of this compound include:

Catalyst Loading: As established in studies of similar acylation reactions, reducing the catalyst loading can diminish yields, although turnover numbers (TONs) may increase. nih.gov For instance, in the acylation of anisole (B1667542), decreasing the FeCl₃·6H₂O catalyst load from 10 mol% to lower amounts resulted in decreased yields but higher catalyst efficiency. beilstein-journals.org

Solvent: A non-reactive solvent is typically used. Dichloromethane, carbon disulfide, or nitrobenzene (B124822) are common choices for Friedel-Crafts reactions. In some modern approaches, ionic liquids have been explored as alternative reaction media. nih.govbeilstein-journals.org

Reaction Time: Sufficient time must be allowed for the reaction to proceed to completion. Time-dependent analyses show that full conversion is often achieved within a few hours, provided that adequate amounts of the acylating agent and catalyst are used. nih.gov

Table 2: Impact of Reaction Conditions on a Model Friedel-Crafts Acylation

| Parameter | General Effect on Reaction | Reference |

|---|---|---|

| Catalyst Loading | Higher loading generally increases yield but is less atom-economical. Stoichiometric amounts are often needed. | nih.gov |

| Temperature | Increased temperature accelerates the reaction but may lead to side products. Lower temperatures require longer reaction times. | beilstein-journals.org |

| Solvent | Choice of solvent can affect catalyst solubility, reactivity, and product isolation. | nih.govbeilstein-journals.org |

| Time | Reaction time is optimized to ensure maximum conversion without product degradation. | nih.gov |

Transition Metal Catalysis for Hydrogenation and C-C Bond Formations

Transition metals are indispensable catalysts for a wide array of transformations involving ketones. For this compound, these catalysts are key to its reduction to the corresponding alcohol and can also provide alternative, modern synthetic routes through cross-coupling reactions.

The reduction of the carbonyl group in this compound to a secondary alcohol, Cyclopentyl(2,5-dimethylphenyl)methanol, is a fundamental transformation. This is typically achieved via catalytic hydrogenation using molecular hydrogen (H₂).

Homogeneous Catalysis: Homogeneous catalysts, which are soluble in the reaction medium, offer high selectivity and activity under mild conditions. Ruthenium and Iridium complexes are particularly effective for ketone hydrogenation. rsc.orgacs.org For example, ruthenium complexes containing phosphine (B1218219) ligands have been shown to efficiently catalyze the hydrogenation of acetophenone, a simple aryl ketone, to 1-phenylethanol. acs.orgresearchgate.net The mechanism often involves a metal-ligand bifunctional pathway where the metal center and a coordinated ligand cooperate to activate H₂ and transfer it to the ketone. acs.org Similarly, anionic Iridium(III) complexes have been studied for the asymmetric hydrogenation of aryl ketones, where the active catalyst is generated in situ. rsc.org

Heterogeneous Catalysis: Heterogeneous catalysts, where the active metal is dispersed on a solid support, are widely used due to their ease of separation and recyclability. Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Raney Nickel are common choices. Magnetite (Fe₃O₄) nanoparticles have also been employed as a heterogeneous catalyst for the hydrogenation of ketones to alcohols. researchgate.net These systems typically require higher pressures and temperatures than their homogeneous counterparts but are robust and suitable for industrial-scale production. The hydrogenation of an α,β-unsaturated ketone using a ruthenium complex showed high chemoselectivity for the C=C double bond over the C=O bond, highlighting that catalyst choice is critical for selective transformations. researchgate.net

As an alternative to Friedel-Crafts acylation, palladium-catalyzed cross-coupling reactions provide a powerful and versatile platform for synthesizing aryl ketones like this compound. organic-chemistry.orgorganic-chemistry.orgberkeley.eduacs.orgscispace.com These methods offer excellent functional group tolerance and regiocontrol, which can be advantageous over traditional Lewis acid-catalyzed routes. organic-chemistry.org

Plausible synthetic strategies include:

Suzuki-type Coupling: Reacting a 2,5-dimethylphenylboronic acid with cyclopentanecarbonyl chloride. While not a direct Suzuki coupling, related methods that couple boronic acids with carboxylic acids (activated in situ) have been developed. organic-chemistry.org

Stille or Negishi Coupling: Coupling a 2,5-dimethylphenyl organotin or organozinc reagent with cyclopentanecarbonyl chloride.

Hartwig-Buchwald-type C-C Coupling: A notable method involves the palladium-catalyzed coupling of aryl bromides with N-tert-butylhydrazones, which serve as acyl anion equivalents. organic-chemistry.orgberkeley.eduscispace.com In this approach, 1-bromo-2,5-dimethylbenzene could be coupled with the N-tert-butylhydrazone of cyclopentanecarboxaldehyde, followed by hydrolysis to yield the target ketone. This method tolerates a wide range of functional groups. berkeley.eduscispace.com

Carbonylative Coupling: A three-component reaction involving 1-bromo-2,5-dimethylbenzene, a cyclopentyl organometallic reagent, and carbon monoxide (CO) gas.

These reactions typically employ a palladium(0) or palladium(II) catalyst, often in combination with a phosphine ligand such as DPEphos or Xantphos, and a base. organic-chemistry.org

Driven by the need for more sustainable and economical chemical processes, there is growing interest in replacing precious metals like palladium and ruthenium with earth-abundant metals such as iron, manganese, and cobalt. mdpi.comacs.orgnih.gov These metals have shown increasing promise in catalyzing a variety of ketone transformations.

Iron-Catalyzed Hydrogenation: Iron-based catalysts, particularly those featuring pincer-type ligands, have emerged as effective catalysts for the hydrogenation of ketones. acs.org Iron(0) nanoparticles have also been identified as the active catalytic species in some transfer hydrogenation reactions. nih.govresearchgate.net These systems can operate under mild conditions and provide a greener alternative to precious metal catalysts. acs.org

Iron-Catalyzed C-C and C-N Bond Formation: Beyond reduction, iron catalysts can promote other transformations. For example, iron-catalyzed α-alkenylation of ketones using primary alcohols has been developed. mdpi.com Oxidative α-amination of ketones using iron catalysts has also been reported, demonstrating the versatility of iron in forming new bonds at the α-position of a ketone. acs.org

Manganese-Catalyzed Hydrogenation: Manganese(I) complexes have been successfully applied to the homogeneous hydrogenation of ketones under mild, base-free conditions. acs.org These catalysts have shown temperature-dependent selectivity in the reduction of α,β-unsaturated carbonyls, allowing for either selective C=O reduction or full saturation of the molecule. acs.org

The application of these earth-abundant metal catalysts to this compound could enable its efficient hydrogenation or its use as a building block in further C-C bond-forming reactions under more sustainable conditions. beilstein-journals.org

Organocatalysis and Biocatalysis in Ketone Chemistry

The fields of organocatalysis and biocatalysis offer powerful tools for the selective transformation of ketones, often providing high levels of stereocontrol under mild reaction conditions. These methodologies are highly relevant to the functionalization of this compound.

Organocatalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. For ketones, this often involves the formation of transient enamine or enolate intermediates, which can then participate in a variety of asymmetric bond-forming reactions.

One prominent application is the asymmetric vinylogous aldol (B89426) reaction. For instance, a direct organocatalytic asymmetric vinylogous aldol reaction of allyl aryl ketones with silyl (B83357) glyoxylates has been developed using a bifunctional thiourea (B124793) catalyst. acs.org This type of catalyst activates both the ketone and the electrophile through hydrogen bonding, facilitating a highly enantioselective reaction. acs.org It is conceivable that this compound, if appropriately functionalized with an allyl group, could undergo similar transformations to yield chiral α-hydroxysilanes with high enantioselectivity. acs.org

Furthermore, the combination of organocatalysis with other catalytic modes, such as photoredox catalysis, has enabled novel transformations. The direct β-functionalization of saturated cyclic ketones with aryl ketones has been achieved through the synergistic merger of photoredox and amine organocatalysis. nih.gov This process involves the coupling of a β-enaminyl radical, formed from a ketone-derived enamine, and a ketyl radical generated from the aryl ketone. nih.gov This strategy could potentially be adapted for the coupling of this compound with other cyclic ketones to form complex γ-hydroxyketone structures. nih.gov

Table 1: Examples of Organocatalytic Reactions Applicable to Aryl Ketones

| Reaction Type | Ketone Substrate Example | Catalyst | Key Findings |

|---|---|---|---|

| Asymmetric Vinylogous Aldol Reaction | Allyl aryl ketones | Bifunctional thiourea catalyst | Yields α-hydroxysilanes with up to 95% ee. acs.org |

| Direct β-Coupling | Cyclic ketones and aryl ketones | Amine organocatalyst and photoredox catalyst | Forms γ-hydroxyketone adducts. nih.gov |

| Enantioselective Vinylogous Aldol Reaction | Allyl aryl ketones and activated acyclic ketones | Not specified | Produces γ-selective aldol adducts with up to >99% ee. nih.gov |

Biocatalysis

Biocatalysis employs enzymes to catalyze chemical reactions, offering exceptional selectivity under environmentally benign conditions. nih.govresearchgate.net For ketones like this compound, the most relevant biocatalytic transformation is the asymmetric reduction of the prochiral carbonyl group to a chiral secondary alcohol. This is a crucial reaction for the synthesis of enantiopure compounds. researchgate.netnih.gov

Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are the primary enzymes used for this purpose. researchgate.nettudelft.nl These enzymes are dependent on cofactors such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH). tudelft.nlresearchgate.net In practical applications, whole-cell biocatalysts are often used as they contain the necessary enzymes and an internal system for cofactor regeneration. nih.gov The reduction of a prochiral ketone using a biocatalyst can lead to the formation of a single enantiomer of the corresponding alcohol with high enantiomeric excess. nih.govresearchgate.net

Table 2: Biocatalytic Reduction of Prochiral Ketones

| Enzyme Class | Transformation | Key Advantages |

|---|---|---|

| Alcohol Dehydrogenases (ADHs) | Ketone to chiral alcohol | High stereoselectivity, mild reaction conditions. researchgate.nettudelft.nl |

| Ketoreductases (KREDs) | Ketone to chiral alcohol | High enantiopurity of alcohol products, broad substrate scope. researchgate.net |

Photocatalysis and Photoredox Reactions involving Ketones

Photocatalysis utilizes light to drive chemical reactions, often through single-electron transfer (SET) processes mediated by a photocatalyst. arizona.edu This field has introduced novel methods for the functionalization of ketones under mild conditions.

A significant application is the α-arylation of ketones. A green-light-mediated α-arylation of unactivated ketones with aryl halides has been developed, which proceeds through the activation of a C(sp²)-X bond and an α-carbonyl C(sp³)-H bond within a single photocatalytic cycle. chemrxiv.orgresearchgate.net This method offers a direct route to synthesize α-aryl ketones and could be applied to further functionalize the cyclopentyl ring of this compound. chemrxiv.orgresearchgate.net

The synergistic use of photoredox catalysis and organocatalysis has also enabled the direct β-coupling of cyclic ketones with aryl ketones, as mentioned previously. nih.gov In this dual catalytic system, the photocatalyst is responsible for generating the necessary radical species under light irradiation. nih.gov

Furthermore, photocatalytic cascade cyclizations of aryl haloalkynyl ketones have been developed to synthesize complex polycyclic structures. acs.org For example, using eosin (B541160) Y as a metal-free photocatalyst, aryl 1-haloalk-5-ynyl ketones can be transformed into cyclopenta[b]naphthalene derivatives. acs.org While this specific reaction may not be directly applicable to this compound without prior functionalization, it highlights the potential of photocatalysis to construct complex molecular architectures from ketone starting materials. acs.org

Table 3: Photocatalytic Reactions Involving Ketones

| Reaction Type | Substrates | Photocatalyst Example | Outcome |

|---|---|---|---|

| α-Arylation of Ketones | Unactivated ketones and aryl halides | Acridinium-based organic photocatalyst | Direct synthesis of α-aryl ketones under green light. chemrxiv.orgresearchgate.net |

| Direct β-Coupling | Cyclic ketones and aryl ketones | Iridium-based photocatalyst | Formation of γ-hydroxyketones. nih.gov |

| Cascade Cyclization | Aryl 1-haloalk-5-ynyl ketones | Eosin Y | Synthesis of cyclopenta[b]naphthalene derivatives. acs.org |

Derivatives and Advanced Molecular Architectures from Cyclopentyl 2,5 Dimethylphenyl Ketone

Design and Synthesis of Novel Analogs with Modified Cyclic and Aromatic Systems

The design of novel analogs of cyclopentyl 2,5-dimethylphenyl ketone focuses on strategic modifications of its two primary components: the cyclopentyl ring and the 2,5-dimethylphenyl group. These modifications aim to fine-tune the steric and electronic properties of the molecule, thereby influencing its reactivity and potential applications.

Modification of the Aromatic System: The substitution pattern on the phenyl ring is a key area for analog design. While the parent compound features methyl groups at the 2 and 5 positions, analogs can be synthesized with substituents at different positions (e.g., 3,5-dimethyl) or with entirely different functional groups. bldpharm.com The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the electron density of the aromatic ring and the carbonyl group, impacting the molecule's behavior in chemical reactions. numberanalytics.com For instance, analogs with varied alkyl groups or halogens on the phenyl ring can be prepared to probe their effects on subsequent synthetic transformations. nih.gov

Modification of the Cyclic System: The cyclopentyl moiety can be replaced with other cycloalkyl groups, such as cyclopropyl (B3062369) or cyclohexyl, to study the impact of ring size and strain on reactivity. acs.org The synthesis of these analogs often involves the reaction of a corresponding cycloalkyl Grignard reagent (e.g., cyclopropylmagnesium bromide) with a substituted benzonitrile, or through Friedel-Crafts acylation of a substituted benzene (B151609) with a cycloalkanecarbonyl chloride. google.comgoogle.com These synthetic routes offer modularity, allowing for the creation of a diverse set of cycloalkyl aryl ketones.

Investigation of Structure-Reactivity Relationships within Series of Derivatives

Understanding the relationship between a molecule's structure and its chemical reactivity is a fundamental aspect of organic chemistry. For derivatives of this compound, this involves systematically analyzing how changes in the aromatic and cyclic portions of the molecule affect its reaction kinetics and pathways.

The position of substituents on the aromatic ring profoundly influences the reactivity of the ketone. These effects can be broadly categorized as electronic and steric.

Electronic Effects : Methyl groups are electron-donating, which increases the electron density on the aromatic ring and can decrease the electrophilicity of the carbonyl carbon, potentially slowing down nucleophilic addition reactions. numberanalytics.com The extent of this donation and its effect on the carbonyl group's reactivity is influenced by the substituents' positions (ortho, meta, para). For example, ortho and para substituents have a more direct resonance effect on the carbonyl group compared to meta substituents. libretexts.org

Steric Effects : The presence of substituents near the reaction center can physically block the approach of reagents. A 2,5-dimethyl substitution pattern places one methyl group ortho to the carbonyl group, creating significant steric hindrance. numberanalytics.com This can impede reactions involving the carbonyl carbon. In contrast, a 3,5-dimethyl analog would have less steric congestion around the ketone, potentially leading to faster reaction rates for nucleophilic attack at the carbonyl. In electrophilic aromatic substitution reactions, the carbonyl group itself is a deactivating, meta-directing group. libretexts.orglibretexts.org However, the activating, ortho-para directing influence of the two methyl groups will compete with the carbonyl's directing effect, leading to a complex reactivity pattern for further substitution on the aromatic ring.

Table 1: Predicted Reactivity Trends based on Aromatic Substitution

| Derivative | Substituent Positions | Expected Steric Hindrance at Carbonyl | Electronic Effect on Carbonyl | Predicted Reactivity towards Nucleophiles |

| This compound | 2- (ortho), 5- (para) | High | Electron-donating | Lower |

| Cyclopentyl 3,5-dimethylphenyl ketone | 3-, 5- (meta) | Low | Electron-donating | Higher |

| Cyclopentyl 2,6-dimethylphenyl ketone | 2-, 6- (ortho) | Very High | Electron-donating | Much Lower |

| Cyclopentyl 4-methylphenyl ketone | 4- (para) | Low | Electron-donating | Moderate |

Comparison of Different Cyclic Alkyl Moieties (e.g., Cyclopentyl vs. Cyclohexyl vs. Cyclopropyl) on Reactivity

Replacing the cyclopentyl group with other cyclic alkyl moieties introduces variations in ring strain and steric bulk, which are critical determinants of reactivity.

Cyclopropyl Ketones : These ketones are highly reactive due to the significant strain of the three-membered ring. They readily undergo ring-opening reactions catalyzed by transition metals like palladium or nickel, or promoted by reagents like samarium(II) iodide. acs.orgnih.govrsc.org The relief of ring strain provides a strong thermodynamic driving force for these transformations. The reactivity can be further influenced by the aromatic substituent; aryl cyclopropyl ketones are often more reactive than alkyl cyclopropyl ketones in certain catalytic couplings. acs.org

Cyclopentyl Ketones : The cyclopentyl ring has moderate ring strain. It is generally more stable than a cyclopropyl group but less stable than a cyclohexyl group. Its reactivity represents a balance between the stability of the ring and the steric access to the carbonyl group.

Cyclohexyl Ketones : The cyclohexyl group exists in a stable chair conformation with minimal ring strain. Ketones containing this group are generally less reactive in ring-opening pathways compared to their cyclopropyl counterparts. Computational studies have shown that the activation barrier for reactions involving fragmentation of a cycloalkyl group is higher for cyclohexyl ketones than for cyclopropyl ketones. acs.org

Table 2: Comparative Reactivity of Cycloalkyl Phenyl Ketones

| Cyclic Alkyl Ketone | Ring Strain | Predominant Reaction Pathway | Relative Reactivity in Ring-Opening |

| Cyclopropyl Phenyl Ketone | High | Ring-opening, Cycloaddition nih.gov | High acs.org |

| Cyclopentyl Phenyl Ketone | Moderate | Standard ketone reactions (e.g., nucleophilic addition, reduction) evitachem.com | Low |

| Cyclohexyl Phenyl Ketone | Low | Standard ketone reactions | Very Low |

This compound as a Key Intermediate in Complex Organic Synthesis

The unique structural features of this compound make it a valuable intermediate for constructing more elaborate molecules. Its carbonyl group and substituted aromatic ring provide handles for a variety of synthetic transformations.

The prochiral nature of the carbonyl group in this compound allows it to be a precursor for introducing chirality. Asymmetric reduction of the ketone can yield a chiral secondary alcohol. This transformation can be achieved using chiral reducing agents or catalysts, leading to the selective formation of one enantiomer over the other. The resulting chiral alcohol is a versatile building block, as the stereocenter can direct the stereochemical outcome of subsequent reactions, a critical strategy in the synthesis of pharmaceuticals and natural products.

The ketone serves as a strategic starting point for the synthesis of polycyclic and heterocyclic frameworks. sigmaaldrich.com

Polycyclic Systems : Intramolecular reactions can be designed to form new rings. For example, an intramolecular Friedel-Crafts-type reaction, where a suitable functional group elsewhere in the molecule attacks the electron-rich dimethylphenyl ring, can lead to the formation of a fused polycyclic system. Such cyclization cascades are powerful tools for rapidly building molecular complexity from relatively simple starting materials. nih.gov